molecular formula C16H16FN3O3S B565714 乌利floxacin-d8 CAS No. 1246820-95-0

乌利floxacin-d8

货号 B565714
CAS 编号: 1246820-95-0
分子量: 357.429
InChI 键: SUXQDLLXIBLQHW-UDCOFZOWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ulifloxacin-d8 is the deuterium labeled Ulifloxacin . It is a stable isotope and is used for research and development purposes .

科学研究应用

抗菌活性

乌利floxacin 已显示出对肠道和非肠道革兰氏阴性杆菌的广泛活性。它对引起胃肠炎的一系列病原体具有很高的活性,例如大肠杆菌、沙门氏菌属、志贺菌属、耶尔森菌属、弧菌属、气单胞菌属和嗜水气单胞菌属。这种效力在与其他口服药物的比较中得到体现,显示了乌利floxacin 在对抗产生胃肠炎的病原体方面的功效,这可能表明其衍生物乌利floxacin-d8 在探索微生物耐药模式和抗菌功效的研究中具有类似的应用 (Fritsche、Biedenbach 和 Jones,2008 年).

肺组织渗透

对乌利floxacin 药代动力学的研究揭示了其有效分布到上皮衬里液 (ELF) 和肺组织中,突出了从血浆到肺的显着主动摄取机制。这一特征表明this compound 可用于旨在了解药物向特定组织转运机制的研究中,可能有助于开发针对肺炎和其他肺部感染的靶向治疗策略 (Aoki、Iguchi、Hayashi、Shibasaki、Kurosawa 和 Hayashi,2009 年).

生物膜根除中的协同作用

乌利floxacin 与其他抗菌剂(如磷霉素)的组合对铜绿假单胞菌生物膜显示出协同作用。这一发现对于解决与生物膜相关的感染至关重要,表明this compound 可作为模型化合物用于研究克服细菌生物膜和减轻慢性感染负担的联合治疗策略 (Mikuniya、Kato、Kariyama、Monden、Hikida 和 Kumon,2005 年).

临床分离株活性

乌利floxacin 已针对来自医院环境的临床分离株进行评估,显示出与其他氟喹诺酮类药物相比对革兰氏阴性分离株的活性略高,并且对革兰氏阳性菌株的活性与莫西沙星相似。这突出了其在专注于医院获得性感染和针对多重耐药菌株开发有效治疗方案的研究中的潜在用途 (Geminiani、Tascini、Leonildi、Piaggesi 和 Menichetti,2007 年).

光学异构体研究

乌利floxacin 光学异构体的制备和测定强调了其在手性研究中的潜力,这在药物开发和合成中至关重要。了解异构体之间的药理学差异可以导致更有效和更安全的治疗剂的开发 (Song-yan,2010 年).

安全和危害

The safety data sheet for Levofloxacin-d8, a similar compound, suggests that it should be used only for laboratory use and not for medicinal, household, or other uses . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

作用机制

Target of Action

Ulifloxacin-d8, the active metabolite of prulifloxacin, primarily targets bacterial DNA gyrase . This enzyme is essential for bacterial DNA replication, transcription, repair, and recombination . Ulifloxacin-d8 exhibits broad activity against enteric and nonenteric gram-negative bacilli .

Mode of Action

Ulifloxacin-d8, like other fluoroquinolones, prevents bacterial DNA replication by inhibiting bacterial DNA gyrase . This interaction disrupts the supercoiling and unwinding of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacterial cell cannot replicate or repair its DNA, leading to cell death .

Biochemical Pathways

Ulifloxacin-d8 affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, which is a critical step in the DNA replication process . This disruption in the DNA replication pathway leads to the death of the bacterial cell .

Pharmacokinetics

Ulifloxacin-d8 is the deuterium-labeled version of ulifloxacin . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Prulifloxacin, the prodrug of ulifloxacin, is metabolized to ulifloxacin in the body . The exposure to ulifloxacin increases as renal function decreases due to a lower ulifloxacin clearance . The pharmacokinetics of ulifloxacin are significantly changed only in patients with severe renal impairment .

Result of Action

The primary result of ulifloxacin-d8’s action is the death of bacterial cells. By inhibiting DNA gyrase, ulifloxacin-d8 prevents the supercoiling of bacterial DNA, disrupting DNA replication and leading to cell death . Ulifloxacin-d8 has been shown to be highly active against various bacterial strains, including Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp .

Action Environment

The action of ulifloxacin-d8 can be influenced by various environmental factors. For instance, the presence of other antimicrobials can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Additionally, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all play a role in the effectiveness and stability of ulifloxacin-d8 .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Ulifloxacin-d8 can be achieved by deuteration of Ulifloxacin.", "Starting Materials": ["Ulifloxacin", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Ethyl acetate (EtOAc)", "Water (H2O)"], "Reaction": [ "Step 1: Dissolve Ulifloxacin in D2O and add NaOH to make it alkaline.", "Step 2: Heat the mixture at 60-70°C for several hours to allow for deuteration.", "Step 3: Acidify the reaction mixture with HCl to pH 1-2.", "Step 4: Extract the product with EtOAc and wash the organic layer with water.", "Step 5: Dry the organic layer over Na2SO4 and evaporate the solvent to obtain Ulifloxacin-d8 as a white solid." ] }

CAS 编号

1246820-95-0

分子式

C16H16FN3O3S

分子量

357.429

IUPAC 名称

6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2

InChI 键

SUXQDLLXIBLQHW-UDCOFZOWSA-N

SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

同义词

6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl-d8)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid;  AF 3013;  NAD 394;  NM 394;  _x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。